molecular formula C18H17N3O2S B3010149 2-(4-methoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 391863-41-5

2-(4-methoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B3010149
CAS RN: 391863-41-5
M. Wt: 339.41
InChI Key: LTGBYDAMJNMNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a thiadiazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Scientific Research Applications

Structure-Activity Relationship (SAR) Studies

Chemists and medicinal chemists explore the SAR of this compound. By modifying its structure, they gain insights into the essential features for biological activity. Such studies inform drug design and optimization.

Keep in mind that while these applications are promising, further research is necessary to fully understand the compound’s mechanisms of action, safety profile, and clinical potential. Always consult peer-reviewed literature for the most up-to-date information. 🌟

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-5-3-4-6-15(12)17-20-21-18(24-17)19-16(22)11-13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGBYDAMJNMNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

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